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Compound of Interest

Compound Name: 1-(Phenylsulfonyl)piperazine

Cat. No.: B087590 Get Quote

In the landscape of pharmaceutical sciences, the journey from a promising molecule to a viable

drug product is paved with meticulous characterization. The solid-state properties of an active

pharmaceutical ingredient (API) are not mere data points; they are critical determinants of its

stability, manufacturability, and, most importantly, its bioavailability and therapeutic efficacy. The

1-(phenylsulfonyl)piperazine scaffold is a recurring motif in medicinal chemistry, recognized

for its utility in developing agents with diverse pharmacological activities, from antipsychotics to

antiviral candidates.[1][2] Its widespread use underscores the necessity for a profound

understanding of its physical characteristics.

This guide provides a comprehensive technical overview of the solid-state properties of 1-
(Phenylsulfonyl)piperazine. It is designed for researchers, scientists, and drug development

professionals, moving beyond a simple recitation of facts to explain the causality behind

experimental choices and the implications of the results. We will explore the core physical

properties, delve into advanced solid-state characterization techniques, and provide field-

proven experimental protocols to empower researchers in their own investigations.

Molecular and Chemical Identity
A precise understanding of a compound's identity is the foundation upon which all other

characterization rests. 1-(Phenylsulfonyl)piperazine is a heterocyclic compound featuring a

piperazine ring N-substituted with a phenylsulfonyl group.
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Property Value Source

Chemical Name 1-(Phenylsulfonyl)piperazine -

Synonyms N-(Phenylsulfonyl)piperazine -

CAS Number 14172-55-5 [3]

Molecular Formula C₁₀H₁₄N₂O₂S [3]

Molecular Weight 226.30 g/mol [3]

Physical Form White to Yellow Solid

A note on the hydrochloride salt: This compound is also commonly handled as a hydrochloride

salt (CAS: 412293-98-2), which will exhibit different physical properties, particularly solubility

and melting point.[4][5] This guide focuses on the free base solid.

Core Physical Properties: The First Line of
Characterization
The initial assessment of a solid compound involves evaluating its fundamental physical

properties. These data provide immediate insights into purity, identity, and handling

characteristics.

Melting Point: A Sentinel for Purity and Polymorphism
The melting point is a critical thermal property that provides a preliminary indication of a

crystalline solid's purity. A sharp melting range is characteristic of a pure substance, while a

broad range often suggests the presence of impurities or multiple crystalline forms

(polymorphs).

While a definitive melting point for the unsubstituted 1-(Phenylsulfonyl)piperazine is not

prominently reported in the cited literature, data from closely related derivatives suggest a

melting point in the range of 150-160 °C. For instance, 1-(phenylsulfonyl)-4-(2-pyridinyl)-

piperazine has a melting point of 154-157 °C, and 1-Benzenesulfonyl-4-benzhydryl-piperazine

melts at 159 °C.[6][7][8]
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Causality Behind the Experiment: The energy required to break the crystal lattice and transition

the compound from a solid to a liquid is highly specific. Impurities disrupt this lattice, typically

lowering and broadening the melting range. Different polymorphs, having distinct crystal

packing arrangements and lattice energies, will also exhibit different melting points. Therefore,

melting point determination is a simple, yet powerful, first-pass analytical tool.

Solubility Profile: The Gateway to Bioavailability
For a drug to be effective, it must first dissolve. The solubility of an API in various media is a

cornerstone of pre-formulation studies. The structure of 1-(Phenylsulfonyl)piperazine
contains both a polar sulfonyl group and a basic piperazine ring, which can be protonated,

alongside a nonpolar phenyl ring. This amphiphilic nature suggests a nuanced solubility profile.

While piperazine itself is highly soluble in water, the large, hydrophobic phenylsulfonyl group is

expected to significantly decrease aqueous solubility.[9] Conversely, it is likely to be soluble in

various organic solvents.[9] A comprehensive solubility screen is essential.

Experimental Workflow: Solubility Screening
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Equilibrium Solubility Determination (Shake-Flask Method)

Weigh excess 1-(Phenylsulfonyl)piperazine solid

Add to vials containing various solvents
(e.g., Water, PBS pH 7.4, 0.1N HCl, Ethanol, DMSO)

Agitate at constant temperature
(e.g., 25°C or 37°C) for 24-48h to reach equilibrium

Filter or centrifuge to separate undissolved solid

Quantify dissolved compound in the supernatant
(via HPLC, UV-Vis, or LC-MS)

Calculate Solubility (e.g., in mg/mL or µM)

Click to download full resolution via product page

Caption: Workflow for determining equilibrium solubility.

Advanced Solid-State Characterization: Unveiling
the Crystalline Landscape
Beyond the core properties, a deeper investigation into the solid state is imperative for robust

drug development. This involves understanding the compound's crystallinity, its potential to

exist in multiple forms (polymorphism), and its precise three-dimensional structure.
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Crystallinity and Polymorphism
Crystallinity refers to the degree of structural order in a solid. A crystalline solid possesses a

highly ordered, three-dimensional arrangement of molecules known as a crystal lattice. An

amorphous solid lacks this long-range order.

Polymorphism is the ability of a solid to exist in more than one crystalline form. These different

forms, or polymorphs, have the same chemical composition but different internal crystal

structures. This can lead to significant differences in physical properties, including:

Melting Point

Solubility and Dissolution Rate

Stability (Chemical and Physical)

Mechanical Properties (e.g., tabletability)

The existence of polymorphism in related piperazine compounds has been documented,

making it a critical area of investigation for 1-(Phenylsulfonyl)piperazine.[10] Failure to

identify and control the polymorphic form during drug development can lead to catastrophic

failures in manufacturing or clinical efficacy.

X-ray Diffraction: The Gold Standard for Structural
Analysis
X-ray diffraction (XRD) is the most powerful technique for probing the atomic and molecular

structure of a crystalline solid.

Powder X-ray Diffraction (PXRD): This technique is used on a bulk powder sample and

generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline

form. It is the primary tool for polymorph screening, quality control, and stability testing.

Single-Crystal X-ray Diffraction (SCXRD): When a suitable single crystal can be grown,

SCXRD provides the definitive three-dimensional atomic arrangement of the molecule within

the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
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Studies on derivatives of 1-(Phenylsulfonyl)piperazine have successfully used SCXRD to

elucidate their structures.[7][11][12] A recurring and critical finding is that the piperazine ring

consistently adopts a stable chair conformation.[7][12] This conformation is the lowest energy

state and dictates the spatial orientation of the substituents, which is vital for understanding

molecular interactions with biological targets.

The crystal structure of a closely related analog, Ethyl 4-(phenylsulfonyl)piperazine-1-

carboxylate, has been determined, providing valuable insight into the likely packing and

intermolecular forces at play.[12]

Table of Crystallographic Data for an Analog: Ethyl 4-(phenylsulfonyl)piperazine-1-

carboxylate[12]

Parameter Value

Formula C₁₃H₁₈N₂O₄S

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 6.1433 (5)

b (Å) 20.5966 (17)

c (Å) 12.5626 (8)

β (°) 114.026 (3)

Volume (Å³) 1451.84 (19)

Z 4

Causality Behind the Experiment: SCXRD provides unambiguous proof of structure and

conformation. This data is invaluable for computational modeling, understanding structure-

activity relationships (SAR), and for intellectual property protection. PXRD is the workhorse for

ensuring batch-to-batch consistency and that the correct, most stable (or most bioavailable)

polymorphic form is being produced.

Workflow: Comprehensive Solid-State Characterization
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Integrated Solid-State Analysis

Bulk Powder of
1-(Phenylsulfonyl)piperazine

Powder X-ray Diffraction (PXRD)
(Identify crystalline phases, screen for polymorphs)

Differential Scanning Calorimetry (DSC)
(Determine melting point, detect phase transitions)

Hot-Stage Microscopy
(Visualize thermal events, morphology)

Single Crystal XRD (SCXRD)
(Definitive 3D structure, conformation)

If new form found,
grow single crystals

Complete Solid-State Profile

Click to download full resolution via product page

Caption: A logical workflow for comprehensive solid-state characterization.

Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are

standardized protocols for key characterization experiments.

Protocol 1: Melting Point Determination via Capillary
Method

Sample Preparation: Finely grind a small sample of 1-(Phenylsulfonyl)piperazine solid to a

powder.
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Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small

amount of sample in. Invert the tube and tap the sealed end on a hard surface to pack the

sample down. Repeat until a sample height of 2-3 mm is achieved.

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital

melting point apparatus.

Heating Profile: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the

expected melting range (approx. 140 °C).

Observation: Once the preliminary range is identified, repeat the measurement with a fresh

sample using a much slower ramp rate (1-2 °C/min) through the melting range.

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the last solid particle melts (completion). The melting range is

reported as Onset – Completion.

Protocol 2: Powder X-ray Diffraction (PXRD) for Phase
Identification

Sample Preparation: Gently pack approximately 10-20 mg of the solid powder into a sample

holder. Ensure the surface is flat and level with the holder's surface to avoid height errors.

Instrument Setup: Place the sample holder into the diffractometer. Configure the instrument

with a standard source (e.g., Cu Kα radiation, λ = 1.5406 Å).

Data Collection: Scan the sample over a relevant angular range, typically from 2° to 40° in

2θ. Use a step size of ~0.02° and an appropriate scan speed (e.g., 1-5°/min).

Data Analysis: Process the raw data to generate a diffractogram (Intensity vs. 2θ). Identify

the characteristic peak positions (in °2θ), which serve as the fingerprint for that crystalline

form. Compare the pattern to a reference database or previously analyzed batches to

confirm phase identity.

Implications and Conclusion
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The physical properties of 1-(Phenylsulfonyl)piperazine solid are not academic curiosities;

they are fundamental to its application in research and drug development. A defined melting

point signals purity. A known solubility profile dictates formulation strategy. A complete

understanding of its crystalline landscape ensures that the most stable and bioavailable form is

selected and consistently manufactured. The chair conformation of the piperazine ring,

confirmed in its derivatives, is a vital piece of information for medicinal chemists designing the

next generation of therapeutics based on this privileged scaffold.[7][12][13]

This guide has outlined the critical physical properties of 1-(Phenylsulfonyl)piperazine solid

and provided the rationale and methodologies for their determination. By employing these

techniques, researchers can build a robust data package that de-risks development, satisfies

regulatory requirements, and ultimately accelerates the translation of promising molecules into

effective medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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